7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride
Description
7-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The molecule contains a carboxylic acid group at the 7-position, a methyl substituent on the nitrogen atom, and is stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂S (calculated from structural data in ), with a molecular weight of 241.7 g/mol. The compound’s structure enhances its polarity and water solubility, typical of hydrochloride salts, making it suitable for pharmaceutical and synthetic applications.
Key structural identifiers include:
Properties
IUPAC Name |
7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-9(8(11)12)7-6(2-4-10-9)3-5-13-7;/h3,5,10H,2,4H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXZBRACJXJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C=CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of kinase inhibitors, which are important in cancer therapy.
Industry: In the chemical industry, it is utilized in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism by which 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but generally, it involves the modulation of biochemical processes through its interaction with these targets.
Comparison with Similar Compounds
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (7c)
- Core Structure : Pyrazolo[4,3-c]pyridine with ester and aryl substituents.
- Molecular Weight : 389.4 g/mol .
- Key Properties: Melting Point: 236–237°C (higher than typical thieno-pyridines due to aromatic stacking). IR Stretches: 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O) .
- The ester group in 7c confers lipophilicity, contrasting with the ionic, water-soluble hydrochloride form of the target compound.
7-(3-Amino-6,7-dihydro-2-methylpyrazolo[4,3-c]pyridin-5-yl)-Quinolone Derivative (8h)
- Core Structure: Pyrazolo[4,3-c]pyridine fused to a fluoroquinolone.
- Molecular Weight : 443.18 g/mol (free base) .
- Key Properties :
- Comparison: The quinolone moiety in 8h introduces broad-spectrum biological activity, absent in the simpler thieno-pyridine target. The target compound’s hydrochloride salt offers superior aqueous solubility compared to 8h’s zwitterionic form.
4-[(Tert-Butyldimethylsilyl)oxy]methyl-Thieno[2,3-c]pyridin-7-one (20b)
- Core Structure: Thieno[2,3-c]pyridinone with a silyl-protected alcohol.
- Molecular Formula: C₁₃H₂₁NO₂SSi .
- Synthesis : 55% yield via cyclization of a formamido precursor .
- Comparison :
- The ketone group in 20b increases electrophilicity at the 7-position, whereas the target compound’s carboxylic acid enables hydrogen bonding or salt formation.
- The silyl ether in 20b enhances stability under basic conditions, unlike the acid-sensitive hydrochloride salt of the target.
4-Chloro-7-Isopropyl-Pyrrolo[2,3-d]pyrimidine-5-Carboxylic Acid
- Core Structure : Pyrrolo[2,3-d]pyrimidine with chloro and isopropyl groups.
- Molecular Weight : 239.66 g/mol .
- Comparison: The pyrrolo-pyrimidine core is more electron-deficient than thieno-pyridine, favoring nucleophilic substitution at the 4-chloro position. Both compounds feature carboxylic acids, but the target’s methyl group and thiophene ring may improve membrane permeability in drug design.
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for methyl ester derivatives (e.g., ), involving cyclization of thiophene precursors followed by HCl salt formation. Yields for similar thieno-pyridines range from 55% (20b) to 79% (7c) .
- Biological Relevance: Thieno-pyridines are explored as kinase inhibitors or antimicrobial agents. The carboxylic acid group in the target compound may mimic natural substrates (e.g., ATP-binding sites) .
- Stability : Hydrochloride salts generally exhibit enhanced stability and shelf life compared to free bases or neutral esters .
Biological Activity
7-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
- IUPAC Name: this compound
- Molecular Formula: C9H10ClN1O2S
- Molecular Weight: 215.70 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance:
-
Cell Line Studies:
- In vitro studies have demonstrated that compounds related to thieno[2,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. In particular, the compound has shown effectiveness against breast cancer cell lines MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 2.08 µM for MDA-MB-231 and 2.05 µM for MCF-7 after 48 hours of treatment .
- Mechanism of Action:
-
Metabolic Profiling:
- Metabolic profiling using gas chromatography-mass spectrometry (GC-MS) revealed significant changes in metabolite levels associated with glycolysis and energy metabolism pathways in treated cells compared to controls . This suggests that the compound may disrupt metabolic processes critical for cancer cell survival.
Other Pharmacological Effects
The biological activity of thieno[2,3-c]pyridine derivatives extends beyond anticancer effects:
- Antimicrobial Activity:
- Neuroprotective Effects:
Study 1: Anticancer Activity
A recent study investigated a series of thieno[2,3-c]pyridine derivatives for their anticancer activity. The lead compound demonstrated:
- Significant cytotoxicity with an IC50 value below 5 µM across multiple cancer cell lines.
- Induction of apoptosis was confirmed via Annexin V staining and caspase activation assays.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 2.08 | Yes |
| MCF-7 | 2.05 | Yes |
Study 2: Metabolic Profiling
In another study focusing on metabolic alterations induced by thieno[2,3-c]pyridine derivatives:
- Significant changes were observed in glucose metabolism pathways.
- Key metabolites affected included pyruvate and lactate levels.
| Metabolite | Control Level (µM) | Treated Level (µM) |
|---|---|---|
| Pyruvate | 150 | 85 |
| Lactate | 120 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
